2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a tetrahydroquinoline core substituted with cyano (C≡N), hydroxy (OH), and furan-2-yl groups. The sulfanyl (S–) bridge connects the heterocyclic scaffold to an acetamide moiety, which is further linked to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-2-30-16-10-8-15(9-11-16)26-21(29)14-32-24-17(13-25)22(20-7-4-12-31-20)23-18(27-24)5-3-6-19(23)28/h4,7-12,22,27H,2-3,5-6,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAMKLFNIFIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antioxidant activity, and mechanisms of action, supported by data tables and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 314.36 g/mol
- CAS Number : 94640-13-8
- Appearance : Powder
- Boiling Point : 531.7 °C at 760 mmHg
- Density : 1.41 g/cm³
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of related compounds in the tetrahydroquinoline class. For instance, compounds similar to our target have shown significant inhibition of cell growth in various cancer cell lines. The IC values for these compounds ranged from submicromolar to micromolar concentrations, indicating potent cytotoxicity.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| (R)-5a | A2780 | <0.5 |
| (S)-5a | A2780 | >20 |
| (R)-3a | MSTO-211H | <10 |
| (S)-3a | MSTO-211H | >20 |
These results suggest that stereochemistry plays a crucial role in the biological activity of tetrahydroquinoline derivatives .
The mechanism by which these compounds exert their cytotoxic effects involves several pathways:
- Induction of Oxidative Stress : The compounds have been shown to increase reactive oxygen species (ROS) production within cells, leading to oxidative damage.
- Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives cause cell cycle arrest at specific phases, particularly G1 and G2/M phases.
- Mitochondrial Dysfunction : Depolarization of the mitochondrial membrane potential was observed, suggesting that these compounds may induce apoptosis through mitochondrial pathways.
Antioxidant Activity
In addition to cytotoxic effects, some derivatives have demonstrated significant antioxidant properties. For example, a related compound was tested against DPPH radical scavenging assays and showed comparable activity to standard antioxidants like ascorbic acid.
Case Studies
- Study on A2780 Cells : A study conducted on A2780 ovarian cancer cells revealed that the compound led to a dose-dependent decrease in cell viability with an observable increase in apoptosis markers after treatment with IC concentrations.
- Antimicrobial Activity : Preliminary screenings indicated that similar compounds exhibited antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 μg/mL.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares key structural motifs with several analogs (Table 1). Notable differences include:
- Heterocyclic Core: The tetrahydroquinoline scaffold distinguishes it from triazole-based analogs (e.g., compounds in ).
- Substituents: The hydroxy and cyano groups on the tetrahydroquinoline contrast with oxo (C=O) or amino (NH₂) groups in other derivatives .
- Aryl Groups : The 4-ethoxyphenyl acetamide moiety is common in analogs but differs in substituents (e.g., methoxy, nitro, trifluoromethyl) .
Table 1. Structural and Physical Comparison of Selected Acetamides
*Calculated based on molecular formula C₂₃H₂₂N₄O₄S.
Bioactivity and Pharmacological Potential
- Anti-Exudative Activity : Triazole-based analogs (e.g., ) showed comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting the target compound’s sulfanyl-acetamide group may contribute to similar activity .
Key Research Findings and Implications
- Lumping Strategy Relevance : Compounds with sulfanyl-acetamide linkages and aryl groups could be grouped for high-throughput screening, as their shared motifs may target similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
